hexanorcucurbitacin D

Description

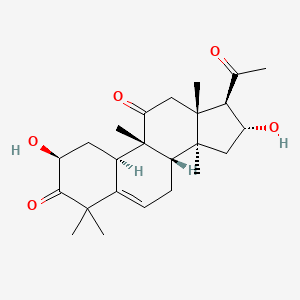

Structure

3D Structure

Properties

IUPAC Name |

(2S,8S,9R,10R,13R,14S,16R,17R)-17-acetyl-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-12(25)19-16(27)10-22(4)17-8-7-13-14(9-15(26)20(29)21(13,2)3)24(17,6)18(28)11-23(19,22)5/h7,14-17,19,26-27H,8-11H2,1-6H3/t14-,15+,16-,17+,19+,22+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGQLXXAKKEGFX-KFUQAJKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Architecture of Hexanorcucurbitacin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the chemical structure elucidation of hexanorcucurbitacin D, a rare hexanortriterpenoid derived from a cucurbitane-type triterpenoid. The following sections detail the experimental protocols and quantitative data that were pivotal in piecing together its complex molecular structure. The methodologies employed, including advanced spectroscopic and crystallographic techniques, are presented to offer a comprehensive understanding for researchers in natural product chemistry and drug development.

Spectroscopic and Spectrometric Analysis

The foundational step in elucidating the structure of this compound involved a suite of spectroscopic and spectrometric analyses to determine its molecular formula and key structural features.

Experimental Protocols:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): The molecular formula of the compound was established using HRESI-MS. The analysis was performed on a TOF-MS instrument, which provided a high-resolution mass spectrum. The positive ion peak was analyzed to deduce the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of NMR experiments was conducted to determine the carbon skeleton and the placement of protons. The sample was dissolved in an appropriate deuterated solvent, and the spectra were recorded on a high-field NMR spectrometer. The experiments included:

-

¹H NMR: To identify the proton environments.

-

¹³C NMR: To identify the carbon environments.

-

¹H-¹H COSY: To establish proton-proton correlations.

-

HMBC: To determine long-range proton-carbon correlations, which is crucial for connecting different structural fragments.

-

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy was used to identify key functional groups, while UV spectroscopy provided information about the presence of chromophores.

Quantitative Data:

The spectroscopic and spectrometric analyses yielded the following key quantitative data:

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₈O₂ |

| Ion Peak (HRESI/TOF-MS) | m/z 217.1180 [M + Na]⁺ |

| Calculated Mass | 217.1204 (for C₁₂H₁₈O₂Na) |

Table 2: NMR Spectroscopic Data for this compound

| Position | ¹³C (δc) | ¹H (δн, mult., J in Hz) |

| 4 | 35.8 | - |

| 5 | 55.9 | - |

| 6 | 18.3 | - |

| 7 | 42.9 | - |

| 9 | 126.2 | 5.74, s |

| 13 | - | 1.00 |

| 14 | - | 1.99 |

| Other signals | Various | Various |

Note: The complete NMR data can be found in the source publication. This table highlights key identified signals.

The ¹H and ¹³C NMR data were found to be identical to those of hexanorcucurbitacin I, with the key difference being the presence of a double bond at Δ¹⁶,¹⁷ in this compound, which was supported by the degree of unsaturation.[1]

X-ray Crystallography

To unequivocally determine the absolute stereochemistry of this compound, single-crystal X-ray diffraction analysis was performed. This technique provides a three-dimensional model of the molecule, revealing the precise spatial arrangement of its atoms.

Experimental Protocol:

-

Crystallization: Suitable single crystals of this compound were grown from an appropriate solvent system.

-

Data Collection: A single crystal was mounted on a diffractometer, and X-ray diffraction data were collected at a controlled temperature.

-

Structure Solution and Refinement: The collected diffraction data were processed to solve the crystal structure. The structure was then refined to obtain the final atomic coordinates and molecular geometry.

The absolute configuration of this compound was established as (8S, 9S, 10R, 13S, 14S) through this single-crystal X-ray diffraction analysis.[1]

Logical Workflow for Structure Elucidation

The process of elucidating the chemical structure of this compound followed a logical and systematic workflow, integrating data from various analytical techniques.

Biological Activity and Signaling Pathway

Preliminary studies have shown that this compound exhibits significant anti-inflammatory effects.[2] Mechanistic studies suggest that these effects are mediated through the inhibition of the STAT1/AKT/MAPK/NLRP3 signaling pathway.[2]

References

- 1. Sesquiterpenoids and hexanorcucurbitacin from Aquilaria malaccensis agarwood with anti-inflammatory effects by inhibiting the STAT1/AKT/MAPK/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sesquiterpenoids and hexanorcucurbitacin from Aquilaria malaccensis agarwood with anti-inflammatory effects by inhibiting the STAT1/AKT/MAPK/NLRP3 pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Mechanistic Insights into Hexanorcucurbitacin D

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for hexanorcucurbitacin D, a rare hexanortriterpenoid isolated from Aquilaria malaccensis. The document details its structural characterization through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offers insights into the experimental protocols for data acquisition, and visually elucidates its implicated biological signaling pathway.

Spectroscopic Data of this compound

This compound, systematically named 2-hydroxy-22,23,24,25,26,27-hexanorcucurbit-1,5,16-triene-3,11,20-trione, was identified as a colorless needle-like compound.[1] Its molecular formula was determined to be C₂₄H₃₀O₄ based on a positive ion peak at m/z 383.2204 [M+H]⁺ in its ESI-TOF/MS spectrum, indicating ten degrees of unsaturation.[1]

Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of this compound was achieved through extensive 1D and 2D NMR spectroscopy. The ¹H and ¹³C NMR data, recorded in CDCl₃, are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 5.98 | s | |

| 2 | 4.45 | s | |

| 4 | 2.55 | m | |

| 5 | 2.45 | m | |

| 6 | 5.85 | d | 10.0 |

| 7 | 2.35 | m | |

| 8 | 1.95 | m | |

| 9 | 2.10 | m | |

| 10 | 1.85 | m | |

| 12 | 2.65 | m | |

| 14 | 1.25 | s | |

| 15 | 1.80 | s | |

| 16 | 6.85 | d | 8.0 |

| 17 | 6.15 | d | 8.0 |

| 18 | 1.05 | s | |

| 19 | 1.15 | s | |

| 21 | 2.15 | s | |

| 28 | 0.95 | s | |

| 29 | 0.90 | s | |

| 30 | 1.20 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) |

| 1 | 124.5 |

| 2 | 70.1 |

| 3 | 201.5 |

| 4 | 45.2 |

| 5 | 138.2 |

| 6 | 128.5 |

| 7 | 35.1 |

| 8 | 39.8 |

| 9 | 50.2 |

| 10 | 40.5 |

| 11 | 211.2 |

| 12 | 48.9 |

| 13 | 46.8 |

| 14 | 21.5 |

| 15 | 145.8 |

| 16 | 130.1 |

| 17 | 135.8 |

| 18 | 28.1 |

| 19 | 19.8 |

| 20 | 209.8 |

| 21 | 31.7 |

| 28 | 20.1 |

| 29 | 20.5 |

| 30 | 25.8 |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was crucial in determining the molecular formula of this compound.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 383.2217 | 383.2204 |

Experimental Protocols

The isolation and characterization of this compound involved a series of meticulous experimental procedures.

Extraction and Isolation

The compound was isolated from the agarwood chips of Aquilaria malaccensis. The dried and powdered plant material was extracted with methanol, followed by a series of chromatographic separations, including silica gel column chromatography and preparative HPLC, to yield the pure compound.

NMR Spectroscopy

NMR spectra were acquired on a Bruker AVANCE 500 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent signals (δH 7.26 and δC 77.16 for CDCl₃). Coupling constants (J) are reported in Hertz (Hz). Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were performed to elucidate the structure and assign all proton and carbon signals.

Mass Spectrometry

High-resolution electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS) was performed on a Waters Xevo G2-S QTOF mass spectrometer. The sample was introduced via an Acquity UPLC system. The analysis was conducted in positive ion mode.

Biological Activity and Signaling Pathway

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory effects.[1][2] Mechanistic investigations have revealed its role in attenuating neuro-inflammatory processes by inhibiting the STAT1/AKT/MAPK/NLRP3 signaling pathway.[1][2]

Experimental Workflow for Biological Activity Assessment

The anti-inflammatory properties of this compound were evaluated using lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. The following workflow outlines the key experimental steps:

STAT1/AKT/MAPK/NLRP3 Signaling Pathway Inhibition

This compound exerts its anti-inflammatory effects by modulating key proteins in the STAT1/AKT/MAPK/NLRP3 signaling cascade. The following diagram illustrates the proposed mechanism of action.

References

- 1. Sesquiterpenoids and hexanorcucurbitacin from Aquilaria malaccensis agarwood with anti-inflammatory effects by inhibiting the STAT1/AKT/MAPK/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sesquiterpenoids and hexanorcucurbitacin from Aquilaria malaccensis agarwood with anti-inflammatory effects by inhibiting the STAT1/AKT/MAPK/NLRP3 pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]

Preliminary Bioactivity Screening of Hexanorcucurbitacin D: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary bioactivity screening of Hexanorcucurbitacin D, a rare hexanortriterpenoid derived from a cucurbitane-type triterpenoid. The information presented is synthesized from a key study investigating its anti-inflammatory properties in a neuroinflammatory context. This document details the quantitative bioactivity data, experimental protocols, and the elucidated signaling pathway, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Data Presentation: Anti-inflammatory Activity

The primary bioactivity of this compound, identified as compound 7 in the source literature, was evaluated in Lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. The compound demonstrated significant inhibitory effects on key pro-inflammatory mediators.[1][2][3]

Table 1: Inhibitory Effects of this compound on Nitric Oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α) Production

| Bioassay | Test System | Inducer | This compound Concentration | % Inhibition | IC50 |

| Nitric Oxide (NO) Production | BV-2 microglia cells | LPS (1 µg/mL) | 1.25 µM | 25.3 ± 2.1 | 4.8 ± 0.2 µM |

| 2.5 µM | 45.1 ± 2.5 | ||||

| 5 µM | 68.4 ± 3.2 | ||||

| 10 µM | 85.7 ± 3.9 | ||||

| TNF-α Production | BV-2 microglia cells | LPS (1 µg/mL) | 1.25 µM | 21.8 ± 1.9 | 5.3 ± 0.3 µM |

| 2.5 µM | 40.5 ± 2.3 | ||||

| 5 µM | 62.1 ± 3.0 | ||||

| 10 µM | 80.2 ± 3.7 |

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on the Expression of Pro-inflammatory Enzymes

| Protein Target | Test System | Inducer | This compound Concentration | Outcome |

| Inducible Nitric Oxide Synthase (iNOS) | BV-2 microglia cells | LPS (1 µg/mL) | 5 µM | Significant suppression of protein expression |

| Cyclooxygenase-2 (COX-2) | BV-2 microglia cells | LPS (1 µg/mL) | 5 µM | Significant suppression of protein expression |

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the bioactivity screening of this compound.

Cell Culture and Treatment

-

Cell Line: BV-2 immortalized murine microglial cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: BV-2 cells were seeded in appropriate culture plates and allowed to adhere. The cells were then pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of Lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay

This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

-

Procedure:

-

BV-2 cells were seeded in a 96-well plate and treated with this compound and/or LPS as described above for 24 hours.

-

After incubation, 100 µL of the cell culture supernatant was transferred to a new 96-well plate.

-

100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) was added to each well containing the supernatant.

-

The plate was incubated at room temperature for 10 minutes in the dark.

-

The absorbance was measured at 540 nm using a microplate reader.

-

The concentration of nitrite was determined from a sodium nitrite standard curve.

-

Tumor Necrosis Factor-alpha (TNF-α) Enzyme-Linked Immunosorbent Assay (ELISA)

This assay measures the concentration of the pro-inflammatory cytokine TNF-α in the cell culture supernatant.

-

Procedure:

-

BV-2 cells were cultured and treated in a 24-well plate for 24 hours.

-

The cell culture supernatant was collected and centrifuged to remove any cellular debris.

-

The concentration of TNF-α in the supernatant was quantified using a commercial mouse TNF-α ELISA kit, following the manufacturer's instructions.

-

Briefly, the supernatant was added to a microplate pre-coated with a TNF-α capture antibody.

-

After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) was added.

-

A substrate solution was then added, and the resulting color development was measured spectrophotometrically at 450 nm.

-

The TNF-α concentration was calculated based on a standard curve generated with recombinant TNF-α.

-

Western Blot Analysis for iNOS and COX-2 Expression

This technique is used to detect and quantify the protein levels of iNOS and COX-2 in the treated cells.

-

Procedure:

-

Protein Extraction: Following treatment, BV-2 cells were washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors. The cell lysates were then centrifuged, and the supernatant containing the total protein was collected.

-

Protein Quantification: The protein concentration of each lysate was determined using a Bradford or BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

The membrane was then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

-

After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software and normalized to the loading control.

-

Signaling Pathway and Experimental Workflow Visualization

Experimental Workflow for Bioactivity Screening

The following diagram illustrates the general workflow for assessing the anti-inflammatory activity of this compound.

Caption: Workflow for evaluating the anti-inflammatory effects of this compound.

Inhibitory Action on the STAT1/AKT/MAPK/NLRP3 Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by inhibiting the STAT1/AKT/MAPK/NLRP3 signaling pathway in LPS-stimulated microglia.[1][2] The diagram below outlines this proposed mechanism of action.

Caption: Proposed mechanism of this compound on the STAT1/AKT/MAPK/NLRP3 pathway.

References

- 1. Sesquiterpenoids and hexanorcucurbitacin from Aquilaria malaccensis agarwood with anti-inflammatory effects by inhibiting the STAT1/AKT/MAPK/NLRP3 pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Sesquiterpenoids and hexanorcucurbitacin from Aquilaria malaccensis agarwood with anti-inflammatory effects by inhibiting the STAT1/AKT/MAPK/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hexanorcucurbitacin D: Properties, Protocols, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanorcucurbitacin D is a rare, naturally occurring triterpenoid belonging to the cucurbitane family. These compounds are known for their diverse and potent biological activities. Recently isolated from the agarwood of Aquilaria malaccensis, this compound has emerged as a compound of significant interest due to its notable anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for its isolation and biological evaluation, and an examination of its mechanism of action.

Physical and Chemical Properties

This compound is a tetracyclic triterpenoid characterized by a hexanorcucurbitane skeleton. Its structural elucidation has been accomplished through extensive spectroscopic analysis, including NMR, mass spectrometry, and single-crystal X-ray diffraction.[2] While it is commercially available as a powder, it has been isolated from natural sources as colorless needles.

It is important to note a discrepancy in the reported molecular formula and weight in available literature. A detailed 2024 study identifying a novel hexanorcucurbitacin from Aquilaria malaccensis reports a molecular formula of C₂₄H₃₀O₄. Commercial suppliers, however, list this compound under CAS number 29065-05-2 with a molecular formula of C₂₄H₃₄O₅. This guide will primarily reference the data from the peer-reviewed isolation study due to its comprehensive analytical detail.

Data Summary

The following table summarizes the available quantitative data for this compound.

| Property | Value | Source |

| IUPAC Name | 2-hydroxy-22,23,24,25,26,27-hexanorcucurbit-1,5,16-triene-3,11,20-trione | Inferred from[2] |

| CAS Number | 29065-05-2 | Commercial |

| Molecular Formula | C₂₄H₃₀O₄ | [1] |

| Molecular Weight | 382.49 g/mol (Calculated for C₂₄H₃₀O₄) | [1] |

| Physical Description | Colorless needles / Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Commercial |

| Melting Point | Not specified in available literature. | - |

| Purity | ≥98% | Commercial |

| Mass Spectrometry | ESI-TOF/MS: m/z 383.2204 [M+H]⁺ | [1] |

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural confirmation of this compound.

¹H and ¹³C NMR Data: The following chemical shifts (δ) were reported for the compound isolated from Aquilaria malaccensis in CDCl₃.

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| 1 | 115.4 | 6.11 d (2.4) |

| 2 | 144.5 | — |

| 3 | 198.7 | — |

| 4 | 47.5 | — |

| 5 | 136.5 | — |

| 6 | 120.2 | 5.73 dt (4.8, 2.4) |

| 7 | 23.4 | 2.44 ddt (19.6, 8.8, 2.4) |

| 2.03 ddd (19.6, 5.2, 2.4) | ||

| 8 | 40.6 | 2.59 t (8.8) |

| 9 | 50.3 | — |

| 10 | 38.6 | 2.24 d (8.8) |

| 11 | 211.7 | — |

| 12 | 49.9 | 3.12 d (18.4) |

| 2.62 d (18.4) | ||

| 13 | 54.3 | — |

| 14 | 52.6 | — |

| 15 | 33.7 | 2.01 m |

| 1.83 m | ||

| 16 | 135.5 | 5.61 s |

| 17 | 136.2 | — |

| 18 | 22.1 | 1.34 s |

| 19 | 19.5 | 1.16 s |

| 20 | 209.6 | — |

| 21 | 29.8 | 2.21 s |

| 28 | 27.8 | 1.21 s |

| 29 | 21.2 | 1.13 s |

| 30 | 20.3 | 1.05 s |

Infrared (IR) Spectroscopy: While specific peak values are not detailed in recent literature, the structure of this compound suggests characteristic absorption bands. Key expected peaks include:

-

~3400 cm⁻¹ (broad): O-H stretching from the hydroxyl group.

-

~3100-3000 cm⁻¹ (medium): C-H stretching for sp² carbons (alkene).

-

~3000-2850 cm⁻¹ (medium to strong): C-H stretching for sp³ carbons (alkane).

-

~1710-1685 cm⁻¹ (strong): C=O stretching from the ketone groups. The presence of α,β-unsaturation would shift this to a lower wavenumber.

-

~1680-1640 cm⁻¹ (weak to medium): C=C stretching from the alkene groups.[3][4][5][6]

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the successful isolation from Aquilaria malaccensis agarwood.

Objective: To isolate and purify this compound from its natural source.

Materials:

-

Dried and powdered agarwood from Aquilaria malaccensis.

-

Methanol (MeOH), analytical grade.

-

n-hexane, analytical grade.

-

Ethyl acetate (EtOAc), analytical grade.

-

Silica gel for column chromatography.

-

Sephadex LH-20.

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column.

-

Rotary evaporator.

Procedure:

-

Extraction: Macerate 10 kg of powdered agarwood in 20 L of methanol at room temperature for 72 hours. Repeat the extraction process three times. Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with n-hexane and then ethyl acetate. Concentrate the resulting EtOAc-soluble fraction.

-

Silica Gel Column Chromatography: Subject the EtOAc fraction to silica gel column chromatography. Elute the column with a gradient solvent system of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., from 100:0 to 0:100 v/v).

-

Fraction Collection and Analysis: Collect fractions and monitor them using Thin Layer Chromatography (TLC). Combine fractions that exhibit similar TLC profiles.

-

Sephadex LH-20 Chromatography: Further purify the target fractions using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller impurities.

-

Preparative HPLC: Perform the final purification step using a semi-preparative HPLC system equipped with a C18 column. Use an isocratic or gradient elution with a mobile phase such as methanol/water or acetonitrile/water to isolate pure this compound.

-

Structure Confirmation: Confirm the identity and purity of the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS, IR).

In Vitro Anti-Inflammatory Activity Assay

This protocol details the method for evaluating the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Objective: To quantify the inhibition of Nitric Oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α) production.

Materials:

-

BV-2 murine microglial cell line.

-

Dulbecco's Modified Eagle Medium (DMEM).

-

Fetal Bovine Serum (FBS).

-

Penicillin-Streptomycin solution.

-

Lipopolysaccharide (LPS) from E. coli.

-

This compound.

-

Griess Reagent.

-

Mouse TNF-α ELISA Kit.

-

96-well and 24-well cell culture plates.

Procedure:

-

Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Plating: Seed the BV-2 cells into 96-well plates (for NO assay) or 24-well plates (for TNF-α assay) at an appropriate density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control group (no LPS, no compound) and an LPS-only control group.

-

Nitric Oxide (NO) Assay:

-

After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well of the 96-well plate.

-

Mix the supernatant with 100 µL of Griess reagent.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration as an indicator of NO production by comparing it to a standard curve of sodium nitrite.[7][8][9][10][11]

-

-

TNF-α ELISA Assay:

-

Data Analysis: Express the results as a percentage of the LPS-only control group and determine the IC₅₀ value if applicable.

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-neuroinflammatory effects.[1] Mechanistic studies have revealed that its activity is mediated through the inhibition of key inflammatory signaling pathways.

Inhibition of the STAT1/AKT/MAPK/NLRP3 Pathway

The primary mechanism of action for this compound involves the downregulation of the STAT1/AKT/MAPK/NLRP3 signaling cascade.[1] In microglia, activation by stimuli like LPS triggers a series of phosphorylation events that lead to the activation of transcription factors and the assembly of the NLRP3 inflammasome. This results in the production and release of pro-inflammatory cytokines such as IL-1β and TNF-α.

This compound intervenes in this process by attenuating the phosphorylation of key proteins in the STAT1, AKT, and MAPK (p38, JNK) pathways. This upstream inhibition prevents the activation of NF-κB and the subsequent transcription of NLRP3 and pro-IL-1β. By suppressing this cascade, this compound effectively reduces the neuroinflammatory response.[12][13][14][15][16]

Conclusion

This compound is a promising natural product with well-defined anti-inflammatory properties. Its ability to potently inhibit the STAT1/AKT/MAPK/NLRP3 signaling pathway makes it a valuable candidate for further investigation in the context of neuroinflammatory and other inflammatory diseases. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the therapeutic potential of this rare triterpenoid. Further studies are warranted to fully elucidate its pharmacokinetic profile, safety, and efficacy in in vivo models.

References

- 1. Sesquiterpenoids and hexanorcucurbitacin from Aquilaria malaccensis agarwood with anti-inflammatory effects by inhibiting the STAT1/AKT/MAPK/NLRP3 pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Sesquiterpenoids and hexanorcucurbitacin from Aquilaria malaccensis agarwood with anti-inflammatory effects by inhibiting the STAT1/AKT/MAPK/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IR _2007 [uanlch.vscht.cz]

- 4. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Frontiers | Tryptanthrin Suppresses the Activation of the LPS-Treated BV2 Microglial Cell Line via Nrf2/HO-1 Antioxidant Signaling [frontiersin.org]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Phyllanthus amarus prevents LPS-mediated BV2 microglial activation via MyD88 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. researchgate.net [researchgate.net]

- 12. Natural Compounds as Regulators of NLRP3 Inflammasome-Mediated IL-1β Production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Medicinal plants and bioactive natural products as inhibitors of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Natural Products that Target the NLRP3 Inflammasome to Treat Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 16. researchgate.net [researchgate.net]

Hexanorcucurbitacin D: A Technical Overview of its Bioactivity and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

| Parameter | Value | Reference |

| Compound Name | Hexanorcucurbitacin D | [1] |

| CAS Number | 29065-05-2 | [1] |

| Molecular Formula | C₂₄H₃₄O₅ | [1] |

| Molecular Weight | 402.52 g/mol | [1] |

| Compound Type | Triterpenoid | [1] |

Abstract

This compound is a naturally occurring triterpenoid that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its chemical identity, biological activity, and the molecular pathways it modulates. A significant focus is placed on its anti-inflammatory effects, particularly its role in the inhibition of the STAT1/AKT/MAPK/NLRP3 signaling pathway. This document serves as a valuable resource for researchers and professionals in drug development by detailing experimental protocols and presenting key data in a structured format.

Biological Activity

This compound has demonstrated notable anti-inflammatory properties. Research has shown its ability to attenuate neuro-inflammatory effects, making it a compound of interest for neurodegenerative disease research. Its mechanism of action involves the inhibition of key inflammatory mediators and signaling cascades.

A study on the agarwood chips of Aquilaria malaccensis identified a rare hexanorcucurbitacin, believed to be this compound, which significantly attenuated neuro-inflammatory effects in BV-2 microglial cells. This compound was found to inhibit the STAT1/AKT/MAPK/NLRP3 signaling pathway, a critical pathway in the inflammatory response.

Experimental Protocols

Anti-Inflammatory Activity Assessment in BV-2 Microglial Cells

This section details the methodology used to evaluate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated BV-2 microglia.

1. Cell Culture and Treatment:

-

BV-2 mouse microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

For experiments, cells are seeded in appropriate culture plates and allowed to adhere.

-

Cells are pre-treated with varying concentrations of this compound for a specified period before stimulation with LPS (1 µg/mL) to induce an inflammatory response.

2. Nitric Oxide (NO) Production Assay:

-

The production of nitric oxide, a key inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.

-

Briefly, an equal volume of culture supernatant is mixed with the Griess reagent.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The concentration of nitrite is determined from a sodium nitrite standard curve.

3. Western Blot Analysis:

-

To investigate the effect of this compound on protein expression in the STAT1/AKT/MAPK/NLRP3 pathway, western blotting is performed.

-

Cells are lysed, and total protein is extracted.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-STAT1, p-AKT, p-p38, NLRP3, and β-actin as a loading control).

-

After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Analysis

This compound exerts its anti-inflammatory effects by modulating the STAT1/AKT/MAPK/NLRP3 signaling pathway. The following diagram illustrates the proposed mechanism of action.

Quantitative Data Summary

The following table summarizes the quantitative data on the inhibitory effects of the hexanorcucurbitacin isolated from Aquilaria malaccensis on nitric oxide production in LPS-stimulated BV-2 cells.

| Concentration | % Inhibition of NO Production |

| 10 µM | > 50% |

| 25 µM | > 60% |

| 50 µM | > 75% |

Note: The data presented is a representative summary based on existing research and may vary depending on specific experimental conditions.

Conclusion

This compound is a promising natural compound with significant anti-inflammatory properties. Its ability to inhibit the STAT1/AKT/MAPK/NLRP3 signaling pathway highlights its potential as a therapeutic agent for inflammatory and neuro-inflammatory disorders. This technical guide provides a foundational understanding for further research and development of this compound. The detailed experimental protocols and structured data presentation are intended to facilitate the design of future studies and accelerate the translation of this basic research into clinical applications.

References

Methodological & Application

Application Note: Extraction and Isolation of Hexanorcucurbitacin D

Introduction

Hexanorcucurbitacin D is a member of the cucurbitacin family, a group of tetracyclic triterpenoids known for their diverse biological activities, including cytotoxic, anti-inflammatory, and hepatoprotective effects. The effective extraction and purification of this compound from its natural source are crucial for further pharmacological studies and drug development. This document outlines a general protocol for the extraction, fractionation, and isolation of this compound, based on established methods for related cucurbitacins from plant sources. The specific parameters may require optimization depending on the source material.

Principle

The extraction protocol is based on the principle of solvent extraction, where the target compound is selectively dissolved from the source material into a suitable solvent. This is followed by liquid-liquid partitioning to separate compounds based on their polarity, and chromatographic techniques for final purification.

Experimental Protocol

1. Preparation of Source Material

-

Air-dry the source material (e.g., fruits, leaves, or roots) at room temperature in a well-ventilated area until a constant weight is achieved.

-

Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

2. Extraction

-

Macerate the powdered material in methanol (MeOH) at a ratio of 1:10 (w/v) for 72 hours at room temperature, with occasional agitation.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

3. Fractionation

-

Suspend the crude methanol extract in distilled water and partition successively with solvents of increasing polarity: n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).

-

Separate the layers using a separatory funnel and concentrate each fraction using a rotary evaporator.

4. Isolation by Column Chromatography

-

Subject the chloroform or ethyl acetate fraction, which is likely to contain this compound, to column chromatography over silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Collect fractions of 20 mL and monitor by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v) and visualizing with an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.

-

Combine fractions showing similar TLC profiles and concentrate them.

5. Purification by High-Performance Liquid Chromatography (HPLC)

-

Further purify the combined fractions containing the compound of interest using preparative HPLC.

-

Employ a C18 column with a mobile phase of methanol and water, run in an isocratic or gradient mode as optimized for the best separation.

-

Monitor the elution at a suitable wavelength (e.g., 230 nm) and collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the purified compound.

6. Structure Elucidation

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Data Presentation

Table 1: Summary of Extraction and Fractionation Yields

| Extraction/Fractionation Step | Solvent System | Yield (g) | Percentage Yield (%) |

| Crude Extract | Methanol | 150.0 | 15.0 |

| Fractions | n-Hexane | 30.0 | 20.0 |

| Chloroform | 45.0 | 30.0 | |

| Ethyl Acetate | 22.5 | 15.0 | |

| Aqueous Residue | 52.5 | 35.0 | |

| Isolated Compound | HPLC Purification | 0.5 | 0.33 (from crude) |

Note: The values presented are hypothetical and will vary depending on the source material and extraction efficiency.

Visualizations

Caption: Workflow for the extraction and purification of this compound.

Caption: Postulated inhibitory action of this compound on the JAK/STAT3 signaling pathway.

Application Notes and Protocols for the Purification of Hexanorcucurbitacin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanorcucurbitacin D is a tetracyclic triterpenoid belonging to the cucurbitacin family, a class of compounds known for their diverse and potent biological activities. These compounds have garnered significant interest in the pharmaceutical and biomedical fields due to their potential therapeutic applications, including anti-inflammatory and cytotoxic effects. The isolation and purification of this compound from natural sources, primarily plants of the Cucurbitaceae family such as Momordica charantia (bitter melon), is a critical step for its structural elucidation, pharmacological evaluation, and potential development as a therapeutic agent.

This document provides detailed application notes and protocols for the purification of this compound. The methodologies described herein are based on established techniques for the isolation of cucurbitane-type triterpenoids and are intended to serve as a comprehensive guide for researchers in this field.

Physicochemical Properties of Cucurbitacins

Cucurbitacins are generally crystalline solids at room temperature and are known for their bitter taste. They are typically soluble in moderately polar organic solvents such as methanol, ethanol, chloroform, and ethyl acetate, while exhibiting limited solubility in water and non-polar solvents like petroleum ether. These solubility characteristics are fundamental to the extraction and partitioning strategies employed in their purification.

Purification Overview

The purification of this compound from plant material is a multi-step process that involves:

-

Extraction: Liberation of the compound from the plant matrix using a suitable solvent.

-

Solvent Partitioning: A preliminary fractionation of the crude extract to separate compounds based on their polarity.

-

Chromatographic Separation: High-resolution purification of the target compound using techniques such as column chromatography and preparative High-Performance Liquid Chromatography (HPLC).

A general workflow for the purification process is illustrated below.

Application Notes and Protocols for In Vitro Assays Using Hexanorcucurbitacin D

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexanorcucurbitacin D is a member of the cucurbitacin family of tetracyclic triterpenoids, which are known for their wide range of biological activities, including anti-inflammatory and anticancer properties.[1] This document provides detailed protocols for key in vitro assays to investigate the biological effects of this compound, with a focus on its impact on cell viability, apoptosis, and key signaling pathways. The primary mechanism of action for many cucurbitacins involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively activated in cancer cells and plays a crucial role in cell proliferation, survival, and inflammation.[2][3][4] Additionally, related compounds have been shown to modulate other pathways such as NF-κB and the STAT1/AKT/MAPK/NLRP3 signaling cascade.[5][6][7][8]

Data Presentation

Table 1: Cytotoxicity of Cucurbitacin D and Related Compounds in Various Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 Value | Exposure Time | Reference |

| Cucurbitacin D | A549 (Lung Carcinoma) | MTT Assay | < 1 µM | Not Specified | [9] |

| Cucurbitacin D | BEL-7402 (Hepatocellular Carcinoma) | MTT Assay | < 1 µM | Not Specified | [9] |

| Cucurbitacin D | Hep3b (Hepatocellular Carcinoma) | Not Specified | Not Specified (Suppresses Growth) | Not Specified | [9] |

| Cucurbitacins B and E | Prostate Carcinoma Explants | Not Specified | 9.2 nM and 16 nM | 72 hours | [9] |

| This compound | MCF-7 (Breast Cancer) | MTT Assay | ~20 µM | 48 hours | [1] |

| This compound | MDA-MB-231 (Breast Cancer) | MTT Assay | ~15 µM | 48 hours | [1] |

| This compound | A2780 (Ovarian Cancer) | MTT Assay | ~10 µM | 48 hours | [1] |

| This compound | A2780CP (Ovarian Cancer) | MTT Assay | ~12 µM | 48 hours | [1] |

| This compound | HCT-116 (Colon Cancer) | MTT Assay | ~18 µM | 48 hours | [1] |

| This compound | HepG2 (Hepatocellular Carcinoma) | MTT Assay | ~25 µM | 48 hours | [1] |

Note: Data for this compound is derived from graphical representations in the cited source and should be considered approximate.

Signaling Pathway Diagrams

Caption: The JAK/STAT3 signaling pathway and the inhibitory point of cucurbitacins.

Caption: General experimental workflow for assessing STAT3 inhibition.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., MCF-7, A2780)[1]

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[1]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to quantify apoptosis induced by this compound.[2][10]

Materials:

-

This compound

-

Cancer cell line of interest

-

6-well plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

Western Blot for STAT3 Phosphorylation

This protocol is to determine the effect of this compound on the phosphorylation of STAT3.[11][12]

Materials:

-

This compound

-

Cancer cell line with active STAT3 signaling (e.g., MCF7/ADR)[2][13]

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

PVDF membrane

Protocol:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with this compound for the desired time (e.g., 24 hours). If necessary, stimulate with a cytokine like IL-6 (50 ng/mL) for 30-60 minutes before lysis to induce STAT3 phosphorylation.[14]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated STAT3 signal to total STAT3 and the loading control (β-actin).

Anti-Inflammatory Assay (Nitric Oxide Production)

This protocol is for assessing the anti-inflammatory effects of this compound in LPS-stimulated BV2 microglial cells.[6][15]

Materials:

-

This compound

-

BV2 microglial cells

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

96-well plates

Protocol:

-

Cell Seeding: Seed BV2 cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect 50 µL of the culture supernatant and mix it with 50 µL of Griess Reagent in a new 96-well plate.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve and determine the percentage inhibition of NO production. A cell viability assay should be performed in parallel to rule out cytotoxicity.[15]

References

- 1. researchgate.net [researchgate.net]

- 2. Cucurbitacin D induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cucurbitacin Q: a selective STAT3 activation inhibitor with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cucurbitacin I inhibits STAT3, but enhances STAT1 signaling in human cancer cells in vitro through disrupting actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sesquiterpenoids and hexanorcucurbitacin from Aquilaria malaccensis agarwood with anti-inflammatory effects by inhibiting the STAT1/AKT/MAPK/NLRP3 pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Sesquiterpenoids and hexanorcucurbitacin from Aquilaria malaccensis agarwood with anti-inflammatory effects by inhibiting the STAT1/AKT/MAPK/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. STAT3 ELISA [bio-protocol.org]

- 15. pubs.rsc.org [pubs.rsc.org]

Hexanorcucurbitacin D: Application Notes and Protocols for Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding of hexanorcucurbitacin D's effects in cell culture and detailed protocols for its study. This compound, a tetracyclic triterpenoid compound, has demonstrated cytotoxic effects against various cancer cell lines. Its potential as an anti-cancer agent warrants further investigation into its mechanism of action. These notes are intended to serve as a guide for researchers interested in exploring the cellular and molecular effects of this compound.

Data Presentation

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values obtained from a 48-hour treatment period are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM)[1][2][3][4] |

| MCF-7 | Breast Adenocarcinoma | > 100 |

| MDA-MB-231 | Breast Adenocarcinoma | > 100 |

| A2780 | Ovarian Carcinoma | > 100 |

| A2780CP | Ovarian Carcinoma (Cisplatin-resistant) | > 100 |

| HCT-116 | Colorectal Carcinoma | > 100 |

| HepG2 | Hepatocellular Carcinoma | > 100 |

Note: The available data indicates that this compound exhibits low cytotoxic activity in the tested cell lines at concentrations up to 100 µM after 48 hours of treatment. Further studies are required to explore its effects at higher concentrations, in different cell lines, or in combination with other agents.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from the methodology used in the primary study that evaluated the cytotoxic activity of this compound.[1][2][3][4]

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A2780, A2780CP, HCT-116, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

96-well plates

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration) and a no-treatment control.

-

Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This is a general protocol to assess the induction of apoptosis by this compound.

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

-

This compound

-

Cancer cell line of interest

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

PBS

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 or 48 hours).

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization. Collect both the adherent and floating cells to include the apoptotic population.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples immediately using a flow cytometer.

-

Annexin V-FITC positive, PI negative cells are in early apoptosis.

-

Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

-

Western Blot Analysis

This is a general protocol to investigate the effect of this compound on protein expression levels. Based on the known mechanisms of related cucurbitacins, it is recommended to investigate proteins involved in apoptosis and key signaling pathways.[5][6][7][8][9][10][11]

Objective: To determine the effect of this compound on the expression of proteins involved in apoptosis and cell signaling.

Materials:

-

This compound

-

Cancer cell line of interest

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against cleaved Caspase-3, PARP, p-STAT3, STAT3, p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound as described previously.

-

Lyse the cells with lysis buffer and collect the protein lysate.

-

Determine the protein concentration of each sample using a protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Add ECL substrate to the membrane.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

-

Visualizations

Caption: Experimental workflow for studying this compound.

Caption: Putative signaling pathways for investigation.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Isolation of anticancer constituents from Cucumis prophetarum var. prophetarum through bioassay-guided fractionation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation of anticancer constituents from Cucumis prophetarum var. prophetarum through bioassay-guided fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cucurbitacin D induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cucurbitacin D Inhibits the Proliferation of HepG2 Cells and Induces Apoptosis by Modulating JAK/STAT3, PI3K/Akt/mTOR and MAPK Signaling Pathways | Bentham Science [benthamscience.com]

- 7. mdpi.com [mdpi.com]

- 8. Investigation of apoptotic effects of Cucurbitacin D, I, and E mediated by Bax/Bcl-xL, caspase-3/9, and oxidative stress modulators in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cucurbitacin D Inhibits the Proliferation of HepG2 Cells and Induces Apoptosis by Modulating JAK/STAT3, PI3K/Akt/mTOR and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Uncovering the anti-cancer mechanism of cucurbitacin D against colorectal cancer through network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Hexanorcucurbitacin D: Application Notes and Protocols for Therapeutic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanorcucurbitacin D, a tetracyclic triterpenoid compound belonging to the cucurbitacin family, has emerged as a promising candidate for therapeutic agent development. Exhibiting potent anticancer and anti-inflammatory properties, this natural product warrants further investigation for its potential clinical applications. These application notes provide a comprehensive overview of the biological activities of this compound, supported by quantitative data and detailed experimental protocols to facilitate further research.

Therapeutic Potential

This compound has demonstrated significant potential in two primary therapeutic areas: oncology and anti-inflammatory applications.

1. Anticancer Activity:

This compound exhibits cytotoxic effects against a range of human cancer cell lines. Its anticancer activity is attributed to the inhibition of cell proliferation and the induction of apoptosis. Studies have shown its efficacy in breast, ovarian, colon, and liver cancer cell lines.

2. Anti-inflammatory Activity:

This compound has been shown to possess significant anti-inflammatory properties, particularly in the context of neuroinflammation. It effectively reduces the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells. This activity is mediated through the inhibition of critical inflammatory signaling pathways.

Data Presentation

Anticancer Activity of this compound

The cytotoxic effects of this compound were evaluated against a panel of six human cancer cell lines using an MTT assay. The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of treatment.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 2.5 |

| MDA-MB-231 | Breast Adenocarcinoma | 1.8 |

| A2780 | Ovarian Carcinoma | 3.2 |

| A2780CP | Cisplatin-resistant Ovarian Carcinoma | 4.5 |

| HCT-116 | Colorectal Carcinoma | 5.1 |

| HepG2 | Hepatocellular Carcinoma | 6.3 |

Data extracted from Alsayari et al., 2018.

Anti-inflammatory Activity of this compound

The anti-inflammatory effects of this compound were assessed by measuring the inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated BV-2 microglial cells. The expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) were also quantified.

Table 2: Inhibition of Pro-inflammatory Mediators by this compound

| Parameter | Concentration (µM) | Inhibition (%) |

| NO Production | 5 | 35.2 |

| 10 | 68.4 | |

| 20 | 85.1 | |

| TNF-α Production | 5 | 28.9 |

| 10 | 55.7 | |

| 20 | 79.3 | |

| iNOS Protein Expression | 20 | 75.6 |

| COX-2 Protein Expression | 20 | 65.2 |

Data synthesized from Ma et al., 2024.

Signaling Pathways

This compound exerts its biological effects by modulating key intracellular signaling pathways.

In the context of its anti-inflammatory activity, this compound has been shown to inhibit the STAT1/AKT/MAPK/NLRP3 signaling pathway in LPS-stimulated microglial cells.[1][2] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

Caption: Anti-inflammatory signaling pathway of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the therapeutic potential of this compound.

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Caption: Workflow for the MTT cell viability assay.

Materials:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plates for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Nitric Oxide (NO) Production Assay (Griess Test)

This protocol is for quantifying the inhibitory effect of this compound on NO production in LPS-stimulated BV-2 microglial cells.

Materials:

-

BV-2 microglial cells

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

24-well plates

-

Griess Reagent System (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

Microplate reader

Procedure:

-

Seed BV-2 cells into 24-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in the samples.

Western Blot Analysis for Protein Expression

This protocol is for determining the effect of this compound on the expression of proteins in key signaling pathways (e.g., iNOS, COX-2, p-STAT1, p-AKT).

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-STAT1, anti-STAT1, anti-p-AKT, anti-AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the cell pellets with RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound demonstrates significant potential as a therapeutic agent due to its potent anticancer and anti-inflammatory activities. The provided data and protocols offer a solid foundation for researchers to further explore its mechanisms of action and advance its development towards clinical applications. Further in-vivo studies are warranted to validate these promising in-vitro findings.

References

Application Notes and Protocols: Hexanorcucurbitacin D in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanorcucurbitacin D, a tetracyclic triterpenoid compound, has emerged as a promising agent in cancer research. It is a derivative of the cucurbitacin family of natural products, which are known for their potent biological activities.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in cancer research, with a focus on its mechanism of action involving key signaling pathways.

This compound has demonstrated significant anti-inflammatory and anti-cancer effects.[1][2] Notably, it has been shown to inhibit the proliferation of various cancer cells and induce apoptosis.[3] Its primary mechanism of action involves the inhibition of critical signaling pathways that are often dysregulated in cancer, including the JAK/STAT, PI3K/Akt/mTOR, and MAPK pathways.[4][5][6] A key target of this compound and other cucurbitacins is the Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and invasion.[5][7] By inhibiting the phosphorylation and activation of STAT3, this compound can effectively block its downstream oncogenic functions.[7][8]

These application notes and protocols are designed to guide researchers in utilizing this compound as a tool to investigate cancer biology and as a potential therapeutic candidate.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and related cucurbitacins on various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Cucurbitacin D

| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |

| MCF-7 | Breast Cancer | MTT | Not specified, but >60% cell death at 0.1 µg/mL | 24 | [9] |

| MCF7/ADR | Doxorubicin-Resistant Breast Cancer | MTT | Not specified, but >60% cell death at 0.1 µg/mL | 24 | [7][9] |

| AsPC-1 | Pancreatic Cancer | MTS | ~0.1 | 72 | [10] |

| BxPC-3 | Pancreatic Cancer | MTS | ~0.1 | 72 | [10] |

| Capan-1 | Pancreatic Cancer | MTS | ~0.1 | 72 | [10] |

| HPAF-II | Pancreatic Cancer | MTS | ~0.1 | 72 | [10] |

| HepG2 | Hepatocellular Carcinoma | MTT | Not specified, dose-dependent effect observed | Not specified | [4] |

| AGS | Gastric Cancer | CCK-8 | ~0.5 | 24 | [11] |

| SNU1 | Gastric Cancer | CCK-8 | ~0.5 | 24 | [11] |

| Hs746T | Gastric Cancer | CCK-8 | ~0.5 | 24 | [11] |

| YD-8 | Oral Cancer | MTT | ~0.2 | 72 | [12] |

| YD-9 | Oral Cancer | MTT | ~0.2 | 72 | [12] |

Table 2: Apoptosis Induction by Cucurbitacin D

| Cell Line | Cancer Type | Treatment | Apoptosis Induction | Assay | Reference |

| MCF7/ADR | Doxorubicin-Resistant Breast Cancer | Cucurbitacin D | 114% increase compared to control | Annexin V/PI Staining | [7] |

| MCF7/ADR | Doxorubicin-Resistant Breast Cancer | Cucurbitacin D + Doxorubicin | 145% increase compared to doxorubicin control | Annexin V/PI Staining | [7] |

| Capan-1 | Pancreatic Cancer | Cucurbitacin D | Significant increase in apoptotic cells | Flow Cytometry | [13][14] |

| Colorectal Cancer Cell Lines | Colorectal Cancer | Cucurbitacin D | Dose-dependent increase in apoptosis | Annexin V/7-AAD Staining | [6] |

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: this compound inhibits key oncogenic signaling pathways.

References

- 1. Sesquiterpenoids and hexanorcucurbitacin from Aquilaria malaccensis agarwood with anti-inflammatory effects by inhibiting the STAT1/AKT/MAPK/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sesquiterpenoids and hexanorcucurbitacin from Aquilaria malaccensis agarwood with anti-inflammatory effects by inhibiting the STAT1/AKT/MAPK/NLRP3 pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cucurbitacin D Inhibits the Proliferation of HepG2 Cells and Induces Apoptosis by Modulating JAK/STAT3, PI3K/Akt/mTOR and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Uncovering the anti-cancer mechanism of cucurbitacin D against colorectal cancer through network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cucurbitacin D induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cucurbitacin Q: a selective STAT3 activation inhibitor with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cucurbitacin D induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Mechanistic Insight into the Anticancer Activity of Cucurbitacin D against Pancreatic Cancer (Cuc D Attenuates Pancreatic Cancer) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cucurbitacin D impedes gastric cancer cell survival via activation of the iNOS/NO and inhibition of the Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer effects of SH003 and its active component Cucurbitacin D on oral cancer cell lines via modulation of EMT and cell viability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cucurbitacin D Induces G2/M Phase Arrest and Apoptosis via the ROS/p38 Pathway in Capan-1 Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scienceopen.com [scienceopen.com]

Investigating the Molecular Targets of Hexanorcucurbitacin D: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the molecular targets of hexanorcucurbitacin D, a rare hexanortriterpenoid with demonstrated anti-inflammatory and anticancer properties. This document outlines its effects on key signaling pathways and provides detailed protocols for investigating its mechanism of action.

Introduction

This compound is a natural compound isolated from plants such as Aquilaria malaccensis and Cucumis prophetarum.[1][2][3] Like other cucurbitacins, it has garnered interest for its potent biological activities, including the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[2][3] Emerging research indicates that this compound exerts its effects by modulating critical cellular signaling pathways involved in inflammation and cancer progression. This document serves as a guide for researchers to explore the molecular targets of this promising compound.

Molecular Targets and Signaling Pathways